Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-
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Overview
Description
Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- is a chemical compound with the molecular formula C16H20N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- typically involves the reaction of pyridine derivatives with 1,4-butanediol and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to isolate the final product from any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions may produce various substituted pyridine compounds .
Scientific Research Applications
Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- include:
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: A compound with a similar structural motif but different functional groups.
Oxetane, 3,3’-[1,4-butanediylbis(oxymethylene)]bis-: Another compound with a similar backbone but different ring structures.
Uniqueness
Pyridine, 3,3’-[1,4-butanediylbis(oxymethylene)]bis- is unique due to its specific combination of pyridine rings and butanediylbis(oxymethylene) linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
851761-78-9 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[4-(pyridin-3-ylmethoxy)butoxymethyl]pyridine |
InChI |
InChI=1S/C16H20N2O2/c1(9-19-13-15-5-3-7-17-11-15)2-10-20-14-16-6-4-8-18-12-16/h3-8,11-12H,1-2,9-10,13-14H2 |
InChI Key |
QVYZEZMAIQZLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COCCCCOCC2=CN=CC=C2 |
Origin of Product |
United States |
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